

Technical Support Center: GSK1838705A Animal Model Toxicity Profile

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Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the toxicity of **GSK1838705A** observed in animal models. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general signs of toxicity observed with **GSK1838705A** in mice?

A1: At efficacious doses used in preclinical cancer models, **GSK1838705A** is generally well-tolerated by mice.^{[1][2]} Studies have reported no significant signs of overt toxicity or decreases in body weight at doses up to 60 mg/kg administered intraperitoneally.^[1]

Q2: I am observing weight loss in my mouse xenograft study. What could be the cause?

A2: While direct toxicity leading to weight loss has not been a prominent finding in published studies, consider the following possibilities:

- **Tumor Burden:** Advanced tumor progression can lead to cancer cachexia and weight loss, which may not be directly related to the compound's toxicity.
- **Dehydration or Reduced Food Intake:** Palpable tumors can sometimes interfere with normal animal behavior, including eating and drinking. Ensure easy access to food and water.
- **Off-Target Effects at Higher Doses:** If you are using doses significantly higher than those reported in the literature (e.g., >60 mg/kg), you may be observing off-target toxicities.

- **Vehicle Effects:** Ensure the vehicle used for formulation is not contributing to the observed toxicity. A vehicle control group is crucial to rule this out.

Q3: Given that **GSK1838705A** inhibits the insulin receptor (IR), should I be concerned about effects on glucose metabolism?

A3: While **GSK1838705A** does inhibit the insulin receptor, studies in mice have shown minimal effects on glucose homeostasis at effective antitumor doses.[2] However, some metabolic changes have been noted:

- A transient increase in blood glucose levels was observed following a high dose (60 mg/kg) in a glucose tolerance test, which returned to baseline within 30 minutes.[3]
- Chronic administration (23 days) at 60 mg/kg did not lead to elevated blood glucose but did result in substantially higher plasma insulin levels.[3]
- **Troubleshooting Tip:** If you suspect metabolic dysregulation in your study, it is advisable to monitor blood glucose and plasma insulin levels, especially during chronic dosing regimens.

Q4: What are the known off-target effects of **GSK1838705A**?

A4: Besides its potent inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-IR) and the Insulin Receptor (IR), **GSK1838705A** is also a potent inhibitor of Anaplastic Lymphoma Kinase (ALK).[2] This polypharmacology can be a consideration when interpreting experimental results, particularly in models where ALK signaling is relevant.

Troubleshooting Guides

Guide 1: Unexpected Animal Morbidity or Mortality

- **Verify Dosing and Formulation:** Double-check calculations for dose and concentration. Ensure the compound is fully dissolved and the formulation is stable. For in vivo studies, **GSK1838705A** has been formulated in 20% sulfobutyl ether β -cyclodextrin.[4]
- **Review Animal Health Status:** Pre-existing health conditions in research animals can increase their susceptibility to drug-related toxicities.

- Consider Route of Administration: Intraperitoneal injections carry a risk of injection site reactions or accidental injection into organs. Ensure proper technique is being used.
- Histopathological Analysis: If unexpected mortality occurs, conduct a full necropsy and histopathological analysis of major organs to identify potential target organs of toxicity.

Guide 2: Managing Potential Metabolic Side Effects

- Establish a Baseline: Before starting the experiment, measure baseline blood glucose and insulin levels in your animal cohort.
- Monitor During Study: For long-term studies, periodically monitor blood glucose. If hyperglycemia is a concern, consider more frequent monitoring after dosing.
- Control for Diet: Ensure that all animal groups are on the same diet and have ad libitum access to food and water, as fasting can impact glucose metabolism.^[3]

Quantitative Toxicity and Efficacy Data

Table 1: In Vivo Dosing and Observations in Mice

Animal Model	Dosing Regimen	Route of Administration	Observed Effects	Citation
Nude Mice (PC-3R Xenograft)	20 and 60 mg/kg, daily	Intraperitoneal	No measurable signs of overt toxicity or decreases in body weight. Significant tumor growth suppression.	[1]
Nude Mice (U87MG Xenograft)	4 and 8 mg/kg, daily	Not Specified	No significant cytotoxic effects on body weight. Significant inhibition of tumor growth.	[5]
Naïve Mice	Single dose of 60 mg/kg	Not Specified	Transient 2-fold increase in peak blood glucose in a glucose tolerance test; returned to baseline within 30 mins.	[3]
BxPC3 Tumor-bearing Mice	60 mg/kg, once daily for 23 days	Not Specified	No elevation in blood glucose; substantially higher and elevated insulin levels.	[3]

Table 2: In Vitro Potency of **GSK1838705A**

Target	Assay Type	IC50	Citation
IGF-IR	Kinase Assay	2.0 nM	[2][6]
Insulin Receptor (IR)	Kinase Assay	1.6 nM	[2][6]
ALK	Kinase Assay	0.5 nM	[2][6]
IGF-IR	Cellular Phosphorylation	85 nM	[4][6]
Insulin Receptor (IR)	Cellular Phosphorylation	79 nM	[4][6]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy and Toxicity Assessment in a Xenograft Model

This protocol is a generalized summary based on published studies.[1][5]

- Animal Model: Athymic nude mice.
- Cell Inoculation: Subcutaneously inject tumor cells (e.g., PC-3R or U87MG) into the flank of each mouse.
- Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.
- Compound Formulation and Administration:
 - Formulate **GSK1838705A** in an appropriate vehicle (e.g., 20% sulfobutyl ether β -cyclodextrin).[4]
 - Administer the compound and vehicle control daily via the desired route (e.g., intraperitoneal injection).
- Monitoring:

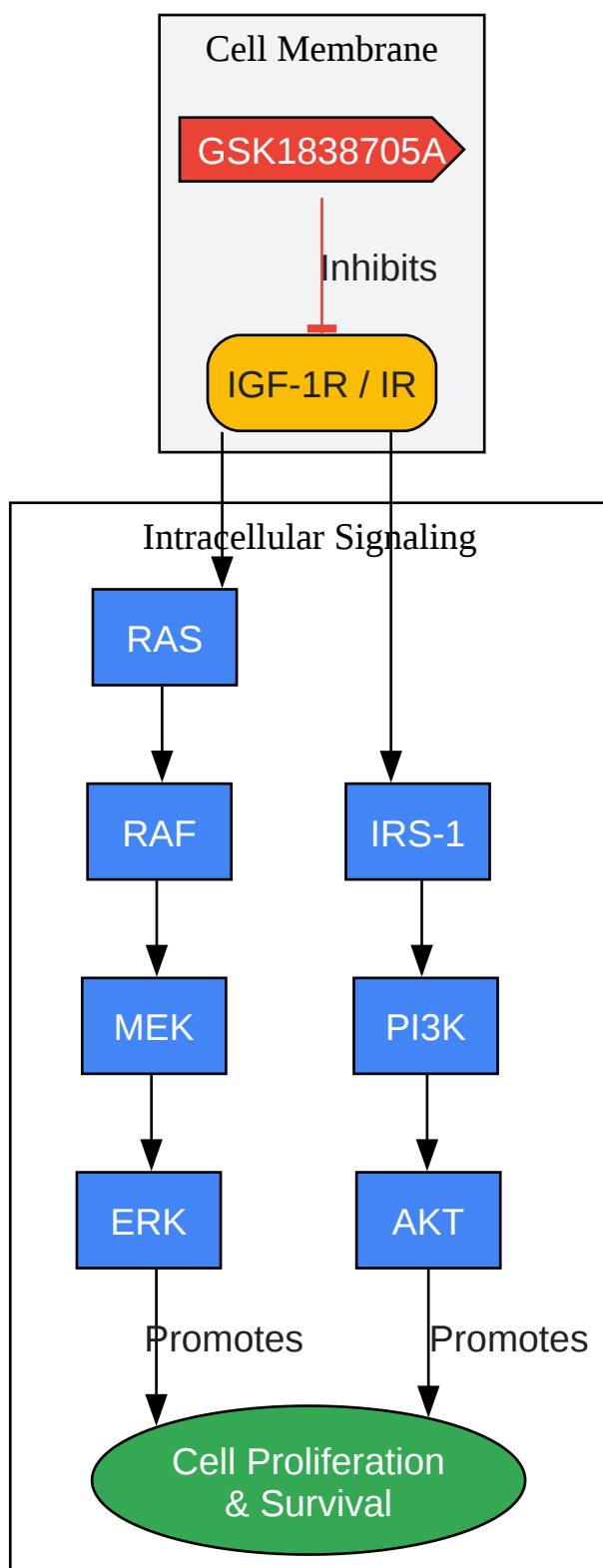
- Tumor Volume: Measure tumor dimensions with calipers every other day and calculate volume.
- Body Weight: Weigh the animals every other day as a general indicator of toxicity.[\[1\]](#)[\[5\]](#)
- Clinical Signs: Observe the animals daily for any signs of distress or overt toxicity.
- Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., TUNEL assay for apoptosis).[\[1\]](#)

Protocol 2: Assessment of In Vivo Impact on Glucose Homeostasis

This protocol is based on the methodology described by Sabbatini et al. (2009).[\[3\]](#)

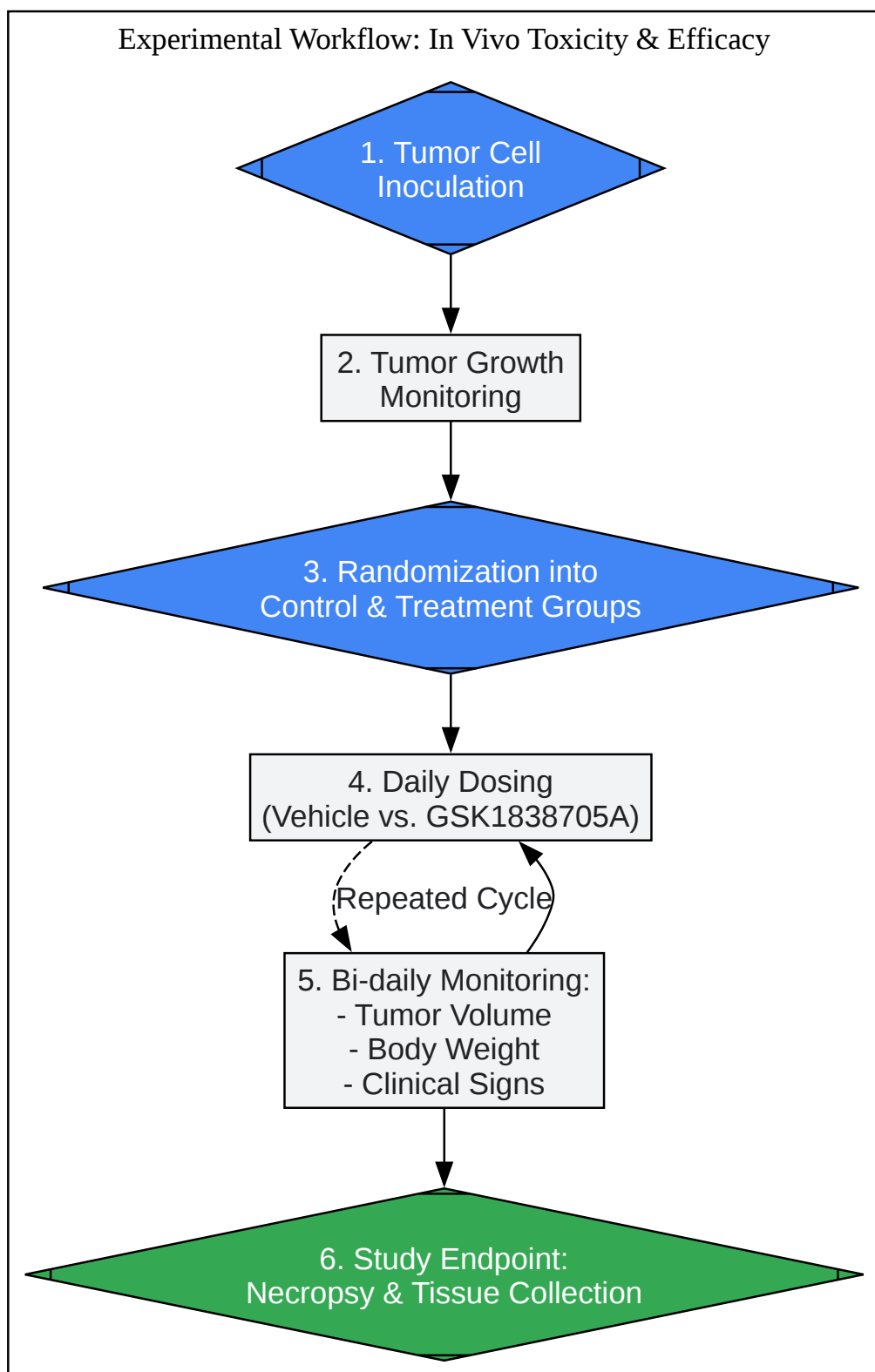
- Animal Model: Naïve female mice.
- Acclimatization and Fasting: Acclimatize animals and withhold food for 2 hours prior to the test.
- Compound Administration: Administer a single dose of **GSK1838705A** (e.g., 60 mg/kg) or vehicle control.
- Glucose Challenge: After 4 hours, administer a bolus of glucose (2 g/kg) intraperitoneally.
- Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge and measure blood glucose levels.
- Data Analysis: Plot blood glucose levels over time to generate a glucose tolerance curve.

Visualizations



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Caption: **GSK1838705A** signaling pathway inhibition.



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Caption: Workflow for in vivo toxicity and efficacy studies.

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